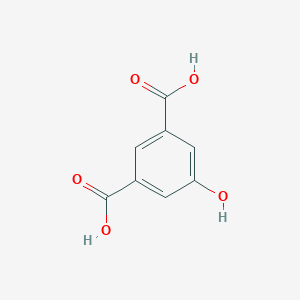

5-Hydroxyisophthalic acid

説明

Structure

2D Structure

特性

IUPAC Name |

5-hydroxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVNLUSHGRBCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060687 | |

| Record name | 5-Hydoxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-83-7 | |

| Record name | 5-Hydroxyisophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyisophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 618-83-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Hydoxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxyisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICARBOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95UD7B188K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Engineering for 5 Hydroxyisophthalic Acid

Established Synthetic Routes to 5-Hydroxyisophthalic Acid

The primary methods for synthesizing this compound involve the functionalization of a pre-existing benzene (B151609) ring, typically starting from isophthalic acid, or the rearrangement of more complex cyclic structures.

The direct hydroxylation of isophthalic acid is a potential pathway to synthesize this compound. ontosight.ai This method involves the direct introduction of a hydroxyl (-OH) group onto the aromatic ring of isophthalic acid. While direct hydroxylation is a known synthetic strategy, detailed process conditions for the specific conversion of isophthalic acid to this compound are not extensively documented in the provided research.

However, the principle of hydroxylating aromatic dicarboxylic acids is demonstrated in related analytical methods. For instance, the hydroxylation of terephthalic acid, an isomer of isophthalic acid, is used as an assay to detect and quantify hydroxyl radicals. nih.govresearchgate.net In this process, terephthalic acid reacts with hydroxyl radicals to form 2-hydroxyterephthalic acid. researchgate.net This reaction, often initiated by systems like the Fenton reaction, illustrates the chemical feasibility of introducing a hydroxyl group onto a benzenedicarboxylic acid core through radical oxidation. nih.govresearchgate.net

A well-established and practical two-stage process for preparing this compound begins with isophthalic acid. acs.orgresearchgate.net This method first introduces a bromine atom at the 5-position, which then serves as a leaving group that is substituted by a hydroxyl group in the second step.

The initial step involves the electrophilic aromatic substitution of isophthalic acid using bromine in oleum (B3057394) (fuming sulfuric acid). acs.orgscirp.org Isophthalic acid is a deactivated aromatic compound, making it resistant to bromination with bromine alone. google.com The use of oleum, which contains sulfur trioxide, enhances the electrophilicity of bromine, enabling the reaction to proceed. google.com To achieve high selectivity for the desired 5-bromo isomer over other isomers like 4-bromoisophthalic acid, a catalyst such as iodine is often added. acs.orgscirp.org The reaction is typically conducted at elevated temperatures. scirp.orggoogle.com This stage yields crude 5-bromoisophthalic acid (5-BIPA), which is then used in the subsequent hydrolysis step. acs.org

| Reagents | Catalyst | Temperature | Duration | Product | Reference |

| Bromine, 10% Oleum | None | 130°C | 22 hours | 5-Bromoisophthalic acid | scirp.orgscirp.orgresearchgate.net |

| Bromine, 20% Oleum | 2-3% Iodine | 102-107°C | 6 hours | 5-Bromoisophthalic acid | scirp.orgscirp.orgresearchgate.net |

| Bromine, Concentrated Nitric Acid | None | 20°C | 1 hour | 5-Bromoisophthalic acid (55% yield) | scirp.orgresearchgate.net |

| Bromine, Sulfur trioxide-containing solvent | Not specified | 100-160°C | 3-24 hours | 5-Bromoisophthalic acid compounds | google.com |

This table presents various reported conditions for the bromination of isophthalic acid.

| Starting Material | Reagents | Catalyst | Temperature | Pressure | Product | Reference |

| 5-Bromoisophthalic acid (5-BIPA) or its salts | Aqueous alkaline solution (e.g., NaOH) | Copper compound | 100-270°C | Autogenous | This compound (5-HIPA) | acs.orggoogle.com |

This table summarizes the general conditions for the hydrolysis of 5-bromoisophthalic acid.

An alternative synthetic route to this compound involves the alkaline rearrangement of specific tropone-carboxylic acid derivatives. google.com Tropone is a seven-membered, non-benzenoid aromatic compound. This method has been described for starting materials such as 6-methoxy-3-oxocyclohepta-1,4,6-trienecarboxylic acid and 6-bromo-8-methoxy-5-oxocyclohepta-1,3,6-trienecaboxylic acid. google.com The rearrangement is carried out in the presence of aqueous potassium hydroxide (B78521) (KOH), which facilitates the transformation of the seven-membered ring structure into the six-membered aromatic ring of the final product. google.com

Early chemical literature from the late 19th century describes other procedures for the preparation of this compound. google.com One such method is noted to involve the reaction of hydroxy-anthraquinones with potassium hydroxide (KOH). google.com However, specific details regarding the reaction conditions, stoichiometry, and yields for this transformation are not available in the contemporary search results.

Bromination-Hydrolysis Approach from Isophthalic Acid

Novel and Optimized Synthetic Approaches for this compound

To overcome the limitations of traditional batch synthesis, such as harsh reaction conditions and challenges in achieving high purity, researchers have focused on developing innovative synthetic strategies. These include the implementation of continuous flow technologies and the use of in situ generation of 5-HIPA derivatives to streamline multi-step processes.

Continuous Flow Synthesis Techniques

Continuous flow synthesis offers a paradigm shift from conventional batch reactors, providing superior control over reaction parameters, enhanced safety, and scalability. rsc.org This methodology allows for precise management of temperature, pressure, and reaction time by manipulating flow rates, leading to improved product yields and purity. rsc.org While specific examples for this compound are still emerging, the continuous-flow oxidation of alcohols to carboxylic acids using platinum catalysts demonstrates the potential of this technology. rsc.org This approach, which uses hydrogen peroxide as a green oxidant, could be adapted for the synthesis of 5-HIPA, offering a safer and more efficient alternative to traditional methods that often employ high temperatures and corrosive reagents. rsc.orgtrea.com

In situ Generation of this compound Derivatives

The in situ generation of this compound derivatives is a sophisticated technique primarily employed in the synthesis of metal-organic frameworks (MOFs). nih.govipn.mx In this approach, a derivative of 5-HIPA is used as a precursor, which then transforms into the active 5-hydroxyisophthalate linker within the reaction mixture. For instance, in the synthesis of certain MOFs, this compound reacts with aluminum or gallium nitrate (B79036), leading to the in situ nitration of the linker before it coordinates with the metal center. nih.gov This method can influence the resulting framework structure, as demonstrated by the formation of a CAU-10 type structure with aluminum and a MIL-53 type structure with gallium under nearly identical conditions. nih.gov This highlights the ability of in situ modifications to direct the crystallization of complex supramolecular architectures.

Process Optimization and Scale-Up Considerations for this compound Synthesis

The economic viability of this compound production on an industrial scale is contingent upon meticulous process optimization and careful scale-up considerations. Key areas of focus include the selection and optimization of catalysts, detailed studies of reaction parameters, and the development of robust purification and crystallization protocols.

Catalyst Optimization in Synthesis

Catalyst performance is a critical determinant of the efficiency and selectivity of this compound synthesis. A common route involves the hydrolysis of 5-bromoisophthalic acid, where a copper catalyst is instrumental. researchgate.netgoogle.com The optimization of this process involves identifying the most effective form of the copper catalyst and its concentration to ensure a high yield and purity of the final product. google.com

Table 1: Catalyst Systems for this compound Synthesis

| Catalyst | Substrate | Reaction Type | Key Findings |

|---|---|---|---|

| Copper Compound | 5-Bromoisophthalic Acid | Hydrolysis | A catalytically effective amount is crucial for high yield and purity. researchgate.netgoogle.com |

Reaction Condition Parameter Studies (Temperature, pH, Stoichiometry)

The optimization of reaction conditions such as temperature, pH, and the stoichiometry of reactants is paramount for maximizing the yield and purity of this compound. In the hydrolysis of 5-bromoisophthalic acid, the reaction is typically carried out in an aqueous alkaline solution at temperatures ranging from 100°C to 270°C. google.com The temperature must be carefully controlled, as excessively high temperatures can lead to the decomposition of the desired product. google.com The molar ratio of the base (e.g., sodium hydroxide) to the starting material also significantly impacts the conversion rate. trea.com The pH is a critical parameter during the purification process, where acidification is used to precipitate the final product. google.com

Table 2: Influence of Reaction Parameters on this compound Synthesis

| Parameter | Influence | Optimal Conditions/Observations |

|---|---|---|

| Temperature | Affects reaction rate and product stability. | 100°C to 270°C for hydrolysis of 5-bromoisophthalic acid. google.com |

| pH | Crucial for the precipitation of the final product. | Acidification to pH 1 is used to isolate the product. google.com |

Purification and Crystallization Techniques for High Purity this compound

Achieving high purity is essential for the application of this compound in various industries. The purification process typically involves several steps, including filtration, dissolution, and crystallization. researchgate.netgoogle.com After the initial synthesis, the crude product is often filtered to remove the catalyst. google.com The filtrate is then acidified to precipitate the crude this compound. google.com For further purification, a single crystallization from water can increase the purity to over 99%. researchgate.net The choice of solvent and the control of cooling and pressure are critical in the crystallization process to obtain the desired particle size and shape. google.com

Table 3: Purification and Crystallization of this compound

| Technique | Description | Purity Achieved |

|---|---|---|

| Filtration and Acidification | The reaction mixture is filtered to remove the catalyst, and the filtrate is acidified to precipitate the crude product. google.com | ~98% researchgate.net |

Derivatization Strategies of this compound

Esterification of Carboxylic Acid Groups

The two carboxylic acid groups of this compound are readily converted into esters through reactions with various alcohols. This transformation is a fundamental step in modifying the solubility and reactivity of the molecule, often preceding further functionalization of the phenolic hydroxyl group.

A common method for synthesizing esters of this compound is the Fischer-Speier esterification. rug.nlmasterorganicchemistry.com This acid-catalyzed condensation reaction involves heating the carboxylic acid with an excess of alcohol, which also serves as the solvent, in the presence of a strong acid catalyst. masterorganicchemistry.comchemguide.co.uk The equilibrium of the reaction is driven towards the ester product by removing the water formed during the reaction or by using a large excess of the alcohol. masterorganicchemistry.com

For example, diethyl 5-hydroxyisophthalate can be synthesized by refluxing this compound in ethanol (B145695) with p-toluenesulfonic acid monohydrate as the catalyst. chemicalbook.com This reaction proceeds to completion, yielding the diethyl ester as a white solid. chemicalbook.com Similarly, dimethyl 5-hydroxyisophthalate is a common derivative used as a starting material for further modifications. nih.govchemicalbook.com The esterification rate is influenced by factors such as the molecular weight of the alcohol; higher molecular weight alcohols tend to react more slowly. researchgate.net

The resulting esters, such as dimethyl or diethyl 5-hydroxyisophthalate, are valuable intermediates. The ester groups are less acidic than the original carboxylic acids and can be hydrolyzed back to the diacid form if needed, for instance, by heating with sodium hydroxide followed by acidification. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Reference |

| This compound | Ethanol | p-Toluenesulfonic acid monohydrate | Reflux for 2 days | Diethyl 5-hydroxyisophthalate | chemicalbook.com |

| Dimethyl 5-hydroxyisophthalate | Lithium hydroxide in THF/water | - | Stir overnight at 40°C, then acidify with HCl | This compound (hydrolysis) | chemicalbook.com |

| Carboxylic Acid | Alcohol | Brønsted acid (e.g., H₂SO₄) | Heat | Ester + Water | rug.nlchemguide.co.uk |

Functionalization via Phenolic Hydroxyl Group

The phenolic hydroxyl group on the this compound backbone provides another site for chemical modification, allowing for the introduction of diverse functionalities through reactions such as nucleophilic additions and ether bond formation.

The phenolic hydroxyl group of 5-hydroxyisophthalate esters can act as a nucleophile to open the strained ring of epoxides (oxiranes). nih.gov This reaction, typically base-catalyzed, results in the formation of an ether linkage and a new hydroxyl group. libretexts.orgsemanticscholar.org It is a powerful method for introducing side chains with specific properties.

A notable example is the reaction of dimethyl 5-hydroxyisophthalate with allyl glycidyl (B131873) ether (AGE). nih.gov This base-catalyzed nucleophilic addition can be performed without a solvent, using the neat reagents. nih.gov The reaction initiates the anionic ring-opening of the epoxide, and the length of the resulting oligoether chain can be controlled by adjusting the stoichiometric ratio of the reactants. nih.gov By varying this ratio, products with one, two, or three AGE units attached to the phenolic oxygen can be isolated and characterized. nih.gov This strategy allows for precise tuning of the substituent's size and properties, such as hydrophilicity and hydrophobicity. nih.gov The terminal allyl group on the newly formed chain offers a site for further functionalization, for instance, through oxidation to a 1,2-diol, which increases the hydrophilicity of the molecule. nih.gov

| 5-HIPA Derivative | Epoxide | Catalyst | Conditions | Product Type | Reference |

| Dimethyl 5-hydroxyisophthalate | Allyl glycidyl ether (AGE) | Base catalyst | Solvent-free, varying temperatures and stoichiometric ratios | Adducts with 1, 2, or 3 AGE units | nih.gov |

| (S)-Glycidol | Phenols | NaOH (catalytic) | Water, 75-80°C | Enantiopure 3-aryloxy-1,2-propanediols | semanticscholar.org |

Beyond epoxide opening, ether linkages at the phenolic position can be formed through other methods, most notably the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. masterorganicchemistry.com This method is highly versatile for creating a wide range of aryl alkyl ethers. organic-chemistry.orglibretexts.org

While direct examples involving this compound are specific to its applications, the general principle applies. The synthesis would first involve converting 5-HIPA to its ester form (e.g., dimethyl 5-hydroxyisophthalate) to protect the acidic carboxyl groups. The phenolic hydroxyl would then be deprotonated, and the resulting nucleophile would react with an appropriate electrophile (like an alkyl halide) to form the desired ether. masterorganicchemistry.com This approach is fundamental for synthesizing unsymmetrical ethers and attaching various alkyl or functionalized chains to the aromatic core. libretexts.org

| Nucleophile (from 5-HIPA) | Electrophile | Reaction Type | Key Features | Reference |

| Phenoxide ion | Alkyl Halide | Williamson Ether Synthesis (SN2) | Best for primary alkyl halides to avoid elimination reactions. masterorganicchemistry.com | masterorganicchemistry.comorganic-chemistry.org |

| Alcohol/Phenol (B47542) | Protonated Alcohol | Acid-Catalyzed Dehydration | Primarily used for symmetrical ethers from small primary alcohols. libretexts.org | libretexts.org |

Azo-coupling Reactions for Dye Derivatives

The phenolic ring of this compound is activated towards electrophilic aromatic substitution, making it an excellent coupling component for azo coupling reactions. wikipedia.orgorganic-chemistry.org This reaction is the cornerstone of azo dye synthesis, where an aromatic diazonium salt (the electrophile) reacts with an electron-rich nucleophile, such as a phenol or aniline (B41778), to form a compound with an azo (-N=N-) bridge. nih.govcuhk.edu.hk These azo compounds are known for their vibrant colors due to their extended conjugated systems. wikipedia.org

In this process, a primary aromatic amine is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). nih.govyoutube.com The unstable diazonium salt is then immediately reacted with a solution of this compound (or its ester) under mildly acidic or neutral pH conditions. organic-chemistry.org The diazonium ion attacks the aromatic ring of the 5-HIPA derivative, typically at the position para to the powerful activating hydroxyl group. This electrophilic substitution results in the formation of a new azo dye. wikipedia.org The specific color and properties of the resulting dye can be tuned by the choice of the aromatic amine used to generate the diazonium salt. cuhk.edu.hk For instance, novel acid mono azo dyes have been synthesized by coupling diazonium salts of various aromatic amines with phenolic couplers. researchgate.net

| Reaction Stage | Reactants | Conditions | Intermediate/Product | Key Principle | Reference |

| Diazotization | Aromatic primary amine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | 0–5 °C | Aryldiazonium salt (R−N≡N⁺) | Formation of the electrophile. nih.gov | nih.govyoutube.com |

| Azo Coupling | Aryldiazonium salt, this compound (coupling component) | Mildly acidic or neutral pH, 0–5 °C | Azo dye derivative | Electrophilic aromatic substitution. wikipedia.org | wikipedia.orgorganic-chemistry.org |

Integration into Dendritic Structures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The unique trifunctional nature of this compound—possessing two carboxyl groups and one hydroxyl group—makes it an ideal building block (monomer) for the synthesis of dendritic and hyperbranched polymers. tcichemicals.com

In the construction of dendritic structures, this compound can serve as a branching unit. For example, in the synthesis of hyperbranched polyesters, the two carboxylic acid groups can react with the hydroxyl groups of other monomers, while its own hydroxyl group can react with the carboxyl groups of yet another monomer. This AB₂-type monomer approach, where 'A' is the hydroxyl group and 'B' represents the two carboxyl groups, allows for the creation of a highly branched architecture through polycondensation reactions. The resulting dendritic polymers often possess a high density of functional groups at their periphery, which can be tailored for specific applications. This compound is explicitly listed as a raw material for creating dendrimers. tcichemicals.com

Applications in Advanced Materials Science and Engineering

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) utilizing 5-Hydroxyisophthalic Acid

This compound serves as a versatile organic linker in the assembly of MOFs and CPs. Its unique structural and electronic characteristics, including the presence of two carboxylate groups and a hydroxyl functional group on a benzene (B151609) ring, allow for the formation of a wide range of coordination architectures with various metal ions.

This compound as a Ligand in MOF Synthesis

The application of this compound as a ligand is a cornerstone in the design and synthesis of novel MOFs. Its rigid, V-shaped geometry and the presence of multiple coordination sites—the two carboxylate groups and the hydroxyl group—enable the construction of robust and porous frameworks.

In the construction of MOFs, this compound typically functions as a ditopic ligand. The two carboxylate groups at the 1 and 3 positions of the benzene ring readily coordinate with metal ions, bridging them to form extended network structures. This ditopic nature is fundamental to the creation of one-, two-, and three-dimensional frameworks. For instance, in the synthesis of certain defective MOF-808 structures, this compound is used to partially replace the original tritopic linker, 1,3,5-benzenetricarboxylic acid, thereby introducing controlled defects into the framework. rsc.org

Defect engineering is a powerful strategy for tailoring the properties of MOFs, and this compound has proven to be a valuable tool in this regard. acs.org By intentionally introducing this linker into MOF structures that are typically formed with tritopic or other linkers, researchers can create controlled defects, such as missing linkers or functionalized pores. acs.orgnih.gov This approach has been successfully applied to various MOFs, including:

MOF-808 : In a study, defective zirconium-based MOFs, denoted as MOF-808-OH, were synthesized by partially replacing the 1,3,5-benzenetricarboxylate building block with 5-hydroxyisophthalate. rsc.org

HKUST-1 : Defects were incorporated into surface-mounted MOF (SURMOF) thin films of HKUST-1 by partially substituting the parent H₃btc (benzene-1,3,5-tricarboxylic acid) linker with this compound. acs.orgkit.edu

MUV-10 : The titanium heterometallic MOF, MUV-10, has been modified with defect-inducing this compound modulators to enhance its photocatalytic activity for hydrogen production. nih.govacs.org

The introduction of these defects can significantly alter the MOF's properties, including its adsorption capacity, catalytic activity, and photophysical behavior. rsc.orgnih.govacs.org

The use of this compound has led to the formation of specific and well-known MOF topologies.

CAU-10 : The reaction of this compound with aluminum nitrate (B79036) can lead to the formation of an Al-MOF with the CAU-10 type structure. nih.govresearchgate.net In some cases, the synthesis of CAU-10-OH involves the direct use of this compound and AlCl₃·6H₂O. rsc.org

MIL-53 : Interestingly, when gallium nitrate is used instead of aluminum nitrate under similar reaction conditions, a Ga-MOF with a MIL-53 type structure is formed, even though this topology is more commonly associated with linear linkers. nih.govresearchgate.netd-nb.info This highlights the significant influence of the metal ion in directing the final framework topology.

MOF-199 : this compound has been used as a co-linker with 1,3,5-benzenetricarboxylic acid (BTC) to create multivariate MOF-199 (MTV-MOF-199). sciopen.comaub.edu.lbaub.edu.lb This approach allows for the introduction of functional groups and the tuning of the MOF's properties, such as its adsorption capabilities for dyes like methylene (B1212753) blue. sciopen.comaub.edu.lb

This compound readily forms coordination polymers with a diverse range of divalent metal ions. The resulting structures exhibit a fascinating array of dimensionalities and topologies, from one-dimensional chains to complex three-dimensional networks.

| Metal Ion | Resulting Coordination Polymer Structure | Reference(s) |

| Cu(II) | 1D coordination polymer with arrays of infinite hydrogen-bonded molecular ribbons. | nih.gov |

| 3D chiral coordination polymer with Cu-hip-Cu helical chains. | rsc.orglnu.edu.cn | |

| 1D coordination polymer where Cu(II) is four-coordinated in a square-planar geometry. | researchgate.net | |

| 2D network where Cu(II) ions are bridged by 5-hydroxyisophthalate ligands. | scilit.com | |

| Co(II) | Four different coordination polymers with structures ranging from 2D networks to 1D ladders, depending on the auxiliary bis(benzimidazole) ligand used. | tandfonline.comscilit.com |

| 1D chain and 2D network structures. | researchgate.net | |

| 3D chiral coordination polymer with Co-hip-Co helical chains. | rsc.orglnu.edu.cn | |

| Three novel coordination polymers with varying structures. | rsc.org | |

| 1D helical chain structure. | consensus.app | |

| Cd(II) | 1D zig-zag chains interconnected by hydrogen bonding and π–π stacking interactions. | osti.gov |

| Pb(II) | 1D chain structure that extends into a 2D supramolecular layer through π···π interactions and further into a 3D supramolecular structure via hydrogen bonding. | globalauthorid.comresearchgate.netbohrium.com |

| A study on the design of novel Pb(II) coordination polymers for optoelectronic applications. | acs.org | |

| A new supramolecular Pb(II) complex. | bohrium.com | |

| Zn(II) | 1D zig-zag chain. | rsc.org |

| 2D coordination polymer with a stair-stepped layered structure. | nih.gov | |

| 1D double-stranded chain structure. | rsc.org | |

| 4,4-connected 2D structures. | nih.govencyclopedia.pub | |

| Two-dimensional Zn-MOF with Lewis acid-base sites. | rsc.org | |

| A bifunctional Zn(II) coordination polymer for fluorescence recognition and dye adsorption. | bohrium.com | |

| A 4,4-connected two-dimensional structure. | mdpi.com | |

| Mn(II) | Two polytypic 2D coordination polymers. | nih.gov |

| 1D zig-zag chains interconnected by hydrogen bonding and π–π stacking interactions. | osti.gov | |

| 2D (4,4) net structure. | rsc.org | |

| Three-dimensional coordination polymer. | rsc.org |

Supramolecular Architectures in MOFs and CPs

This compound (H₂hip) is a highly valued polytopic ligand for the design of functional MOFs and CPs due to the varied coordination modes and charges it can adopt. bucea.edu.cn The presence of two carboxylate groups and a hydroxyl group on the benzene ring allows it to act as a versatile linker, bridging metal centers to form intricate supramolecular structures. The final architecture of these materials is not only dictated by the metal ion and the 5-hydroxyisophthalate ligand but is also significantly influenced by the presence of auxiliary ligands, which can fine-tune the dimensionality and topology of the resulting framework. nih.gov

Researchers have successfully synthesized a variety of MOFs and CPs demonstrating a range of dimensionalities:

One-Dimensional (1D) Chains: In some instances, this compound, in conjunction with other ligands like 1,10-phenanthroline, connects metal ions such as Mn(II), Co(II), and Cd(II) to form 1D zig-zag or helical chains. osti.gov These chains can then be further linked by non-covalent interactions like hydrogen bonding and π–π stacking to create higher-dimensional supramolecular networks. osti.gov For example, a zinc-based polymer, {Zn(hip)(2,2′-bipy)·2H₂O}n, exhibits a 1D zig-zag chain structure with strong π–π interactions between adjacent 2,2′-bipyridine molecules. nih.gov

Two-Dimensional (2D) Layers: By selecting appropriate auxiliary ligands, 2D layered structures can be achieved. A nickel-based polymer, {[Ni(hip)(4,4′-bipy)(H₂O)]·DMF·2H₂O}n, forms a 2D double-layer square framework with a typical (4,4)-sql topology. nih.gov Another zinc-containing MOF, {Zn(hip)(tib)·2H₂O}n, where both the primary hip ligand and the tripodal tib ligand act as bidentate bridges, results in a 2D wavy framework. nih.gov The substituent on the isophthalic acid ring has been shown to directly influence the dimensionality, with a shift from 2D nets to 1D chains observed as the substituent changes. rsc.org

Three-Dimensional (3D) Frameworks: The participation of the hydroxyl group's oxygen atoms in coordination is a key factor in constructing robust 3D frameworks. nih.gov In the complex {[Zn₂(hip)₂]·5H₂O}n, the hydroxyl group's involvement leads to a 3D net with 1D channels. nih.gov Similarly, Co-MOFs constructed from dimeric Co₂(COO)₂ units and this compound have been shown to form 3D frameworks. rsc.org The use of this compound as a "defect inducer" in the synthesis of Zr-MOFs like MOF-808, by partially replacing a tritopic linker, also results in highly stable 3D structures. rsc.org

The following table summarizes a selection of reported MOFs and CPs based on this compound, highlighting the diversity of the resulting architectures.

Functional Applications of MOFs and CPs derived from this compound

The unique architectures and tunable pore environments of MOFs and CPs derived from this compound make them highly promising candidates for a variety of functional applications.

Gas Storage and Separation (e.g., CO₂ separation)

The porous nature of MOFs incorporating this compound has been exploited for gas storage and separation. The presence of functional groups like hydroxyls within the framework can enhance interactions with specific gas molecules, leading to selective adsorption. For instance, a Cd(II) iso-framework, {[Cd(BIPA)(HIPA)]·DMF}n, which contains phenolic hydroxyl groups from the HIPA ligand, exhibits a notable CO₂ uptake of more than 20 wt %. This indicates that the functional groups are beneficial for CO₂ adsorption. Another microporous Cd-MOF demonstrated the ability to selectively adsorb CO₂ over N₂.

Catalysis and Electrocatalysis

MOFs and CPs based on this compound have emerged as effective heterogeneous catalysts for various organic transformations and electrochemical processes. The metal nodes can act as Lewis acid sites, while the organic linkers can be functionalized to participate in catalytic cycles.

Oxidative Coupling: A series of Co-MOFs, including one synthesized with this compound, were shown to catalyze the oxidative coupling of benzyl (B1604629) alcohols and aniline (B41778) to form imines with good to excellent conversions under solvent-free conditions. rsc.org

Knoevenagel Condensation: While several Co-based CPs were tested for the Knoevenagel condensation of benzaldehyde (B42025) with ethyl cyanoacetate, the variant made with this compound showed lower conversion compared to those with nitro and methyl-substituted ligands. rsc.org

Epoxidation: A Co-based CP derived from 5-tert-butylisophthalic acid showed highly efficient catalytic properties for the selective epoxidation of styrene, highlighting how linker modification within the same family can tune catalytic activity. rsc.org

Electrocatalysis: A three-dimensional cadmium-organic framework, [Cd(bimb)₂(HITA)₂]n (where H₂ITA is this compound), exhibited remarkable electrocatalytic performance in the oxygen evolution reaction (OER) for water splitting. nih.gov It achieved a current density of 10 mA cm⁻² at a low overpotential of 279 mV, demonstrating its potential as an efficient electrocatalyst. nih.gov

Adsorption and Removal of Contaminants (e.g., organic dyes, Cr(VI) species)

The high surface area and tunable functionality of these materials make them excellent adsorbents for removing hazardous pollutants from water.

Organic Dyes: A cobalt-based one-dimensional CP, [Co(HIPA)(H₂O)₃]n, was synthesized and successfully used for the adsorption of hazardous dyes. acs.org It showed high removal efficiency for methylene blue (MB) (90.4%) and congo red (CR) (87.6%) at neutral pH. acs.org Similarly, a Cd(II) CP, {[Cd(Hipa)(Hiz)(H₂O)₂]⋅3H₂O}n, and its ZnO-doped composite acted as both adsorbents and photocatalysts for the degradation of dyes like methyl blue and crystal violet. nih.gov

Hexavalent Chromium (Cr(VI)): Defective zirconium-based MOFs, created by partially replacing the original linker with 5-hydroxyisophthalate (MOF-808-OH), showed a significant improvement in adsorption performance for Cr(VI) anionic species compared to the parent material. rsc.org

The following table details the performance of various this compound-based materials in contaminant removal.

Sensing Applications (e.g., cytosine detection)

The luminescent properties of MOFs derived from this compound, often enhanced by the incorporation of lanthanide or other emissive metal centers, make them suitable for use as chemical sensors.

Cytosine Detection: A pyrene-appended this compound derivative was specifically developed for the selective detection and quantification of cytosine, a nucleobase, within human cancer cells, demonstrating a "turn-on" fluorescence response. frontiersin.org

Metal Ion Sensing: A Cd(II) framework, {[Cd(BIPA)(HIPA)]·DMF}n, functions as a dual-responsive photoluminescent sensor for detecting Hg²⁺ and Pb²⁺ ions with high selectivity. researchgate.net

Anion and Nitroaromatic Sensing: A hydrolytically stable terbium-based MOF using 5-hydroxyisophthalate as a linker, [{Tb₂(L)₃(µ₂-HCOO)(DMF)₂(H₂O)₂}· 6H₂O·2DMF]n, was developed as a twofold chemosensor for the discerning detection of 2,4,6-trinitrophenol (TNP) and ferric ions (Fe³⁺). mdpi.com Other frameworks have shown sensing capabilities for various anions like MnO₄⁻, Cr₂O₇²⁻, and CrO₄²⁻. osti.gov

Drug Delivery Systems

The high porosity and biocompatibility of certain MOFs make them attractive candidates for drug delivery vehicles. While direct studies on drug loading into MOFs made purely from this compound are emerging, the inherent properties of the ligand suggest significant potential. The aromatic structure of the 5-hydroxyisophthalate linker can facilitate favorable π–π stacking interactions with aromatic drug molecules like 5-fluorouracil, a common chemotherapy agent. Research on related systems has shown that MOFs can be loaded with drugs such as ibuprofen (B1674241) and 5-fluorouracil, with the release kinetics being pH-dependent, allowing for potentially targeted release in specific biological environments like cancer cells. Furthermore, a silver-based coordination polymer synthesized with this compound demonstrated a stable and slow release of Ag⁺ ions, suggesting potential for medical applications where controlled release is beneficial. bucea.edu.cn

Polymer Chemistry and Materials Engineering with this compound

The distinct functionalities of this compound make it a valuable monomer for synthesizing a variety of polymers. The carboxylic acid groups readily participate in condensation reactions to form ester or amide linkages, building the polymer backbone, while the hydroxyl group can be used for further modifications, introducing specific functionalities or creating branched structures.

Building Block for Specialty Aromatic Polymers

This compound serves as a crucial monomer for the synthesis of specialty aromatic polymers, such as aromatic polyamides and polyesters. richmanchemical.comontosight.ai The incorporation of 5-HIPA into the polymer backbone imparts unique characteristics. For instance, wholly aromatic polyisophthalamides (PIPAs) containing hydroxyl groups have been prepared from this compound. researchgate.net These polymers, while exhibiting similar solubility to their non-hydroxylated counterparts in common solvents, demonstrate significantly enhanced water affinity. researchgate.net The presence of the hydroxyl groups also leads to higher glass transition temperatures, though it may slightly decrease thermal resistance. researchgate.net

The mechanical properties of these specialty polymers are noteworthy. Hydroxyl-containing polyisophthalamides can achieve a modulus of around 2000 MPa and a tensile strength of up to 60 MPa. researchgate.net Furthermore, the anisotropic polymerization of this compound with other monomers can yield rigid-rod polymers like polybenzobisthiazoles, which are soluble in strong acids and exhibit high thermal stability up to 400°C. rasayanjournal.co.in

Dendrimers and Hyperbranched Polyesters incorporating this compound

The trifunctional nature of this compound makes it an ideal A2B-type monomer for the construction of dendrimers and hyperbranched polymers. richmanchemical.com These highly branched, three-dimensional macromolecules exhibit unique properties such as low viscosity and high solubility compared to their linear analogs.

Various synthetic strategies have been employed to create dendrimers and hyperbranched polyesters from 5-HIPA. Both convergent and divergent growth approaches have been successfully utilized. researchgate.netresearchgate.net In the convergent method, dendritic wedges (dendrons) are first synthesized and then attached to a central core. researchgate.netmdpi.com The divergent approach, on the other hand, involves building the dendrimer from the core outwards, generation by generation. researchgate.net

These dendritic macromolecules based on 5-HIPA have found applications in diverse areas. For example, they have been used to create fullerene-rich nanoclusters and polyurethane dendrimers. mdpi.comchemrxiv.orgmdpi.comohiolink.edudigitellinc.com Additionally, hyperbranched polyesters derived from 5-HIPA can be designed to have clickable peripheral groups, allowing for further functionalization. rsc.org The properties of these hyperbranched polymers, such as their solubility and thermal behavior, can be tailored by controlling their molecular architecture and terminal functional groups. acs.org

Table 1: Examples of Dendrimers and Hyperbranched Polymers from 5-HIPA

| Polymer Type | Synthetic Approach | Key Features | Potential Applications |

| Poly(aryl ether) Dendrimers | Convergent | Nucleophilic phenol (B47542) focal group | Further chemical modifications |

| Fullerene-Rich Dendrimers | Convergent | Association with silicon phthalocyanines | Photoinduced energy transfer |

| Polyurethane Dendrimers | Convergent (Click Chemistry) | Late-stage functionalization | Bioconjugation, fluorescent materials |

| Hyperbranched Polyesters | Divergent | Hydrogen-bonded liquid crystalline complexes | Liquid crystal displays |

| Peripherally Clickable Hyperbranched Polyesters | Copolymerization | Terminal alkyne or alkene groups | Scalable functional materials |

Additives for Thermosetting Polyesters (stain resistant coatings)

This compound is utilized as an additive in the manufacturing of thermosetting polyesters to enhance their properties, particularly for creating stain-resistant coatings. indiamart.comarveelabs.comtradeindia.comindiamart.com The incorporation of 5-HIPA can improve the cross-linking density and surface characteristics of the polyester, leading to coatings with increased durability and resistance to staining agents.

Additives for Polyamides (liquid crystal display devices, heat resistant materials)

In the field of polyamides, this compound serves as a valuable additive for developing materials with specific functionalities for applications such as liquid crystal display (LCD) devices and heat-resistant materials. indiamart.comarveelabs.comtradeindia.com The introduction of 5-HIPA into the polyamide structure can influence the polymer's solubility, processability, and thermal characteristics. ncl.res.in For example, polyamides synthesized from 5-alkoxyisophthalic acids (derived from 5-HIPA) have shown improved solubility in organic solvents and the ability to form tough, flexible films. ncl.res.in These properties are crucial for applications requiring high-performance polymers that can withstand demanding processing conditions and operating environments.

Carbon Electrode Materials for Lithium Battery Cells

This compound and its derivatives are also being explored for the production of carbon electrode materials for lithium battery cells. indiamart.comarveelabs.comtradeindia.com The aromatic structure of 5-HIPA makes it a suitable precursor for creating carbonaceous materials with high surface area and specific pore structures, which are desirable for electrode applications. Metal-organic frameworks (MOFs) synthesized using this compound can be pyrolyzed to produce porous carbon materials that have potential for use in energy storage devices. researchgate.netrsc.org

Polymer Composite Membranes for Gas Separation

Nanomaterials and Surface Functionalization

This compound and its derivatives have been developed as non-polymeric, amphiphilic organic coatings for metal oxide nanoparticles. nih.govchemsrc.com These small-molecule coatings are an alternative to traditional hydrophilic polymers like dextrans or poly(ethylene glycol). nih.gov The goal is to create novel capping ligands that can effectively coat nanoparticles, such as 5 nm γ-Fe₂O₃ (maghemite) nanoparticles. nih.gov Derivatives are synthesized from dimethyl 5-hydroxyisophthalate, which can be functionalized at the phenolic hydroxyl group. nih.govijsdr.org For example, a dihydroxylated derivative, 5-diglyceroxy isophthalic acid, was synthesized and shown to bind to the surface of γ-Fe₂O₃ nanoparticles. nih.gov

This compound itself has been studied as a polydentate small-molecule capping ligand for the surface modification of magnetic iron oxide nanocrystals. nih.gov The objective of such modification is to find small organic molecules that bind strongly to the nanoparticle surface, stabilize their aqueous colloids, and possess a free functional group for further chemical derivatization. nih.gov

In comparative studies with other polyfunctional carboxylic acids like citric acid and tartaric acid, this compound was evaluated for its ability to stabilize maghemite nanoparticle colloids. nih.gov It was observed that the addition of this compound to nanoparticle colloids caused a substantial increase in light scattering, indicating the formation of larger agglomerated particles. nih.gov This suggests that while it does interact with the nanoparticle surface, it is less effective at preventing agglomeration compared to other ligands like α-hydroxyacids. nih.gov The study concluded that compounds like this compound, which bind primarily through carboxylic or alcohol-type hydroxyl groups, are more susceptible to desorption from the nanoparticle surface. nih.gov

Biological and Biomedical Research Investigations

Pharmacological Relevance and Drug Development Potential of 5-Hydroxyisophthalic Acid Derivatives

This compound is a versatile precursor and building block in the synthesis of various molecules with pharmacological importance. Its unique structure, featuring a benzene (B151609) ring functionalized with two carboxylic acid groups and a hydroxyl group, allows for diverse chemical modifications, making it a valuable starting point in multi-step synthetic processes. nbinno.comontosight.ai

This compound serves as a crucial intermediate or building block for the creation of a range of active pharmaceutical ingredients (APIs). nbinno.comgoogle.com Its structure is a component in the synthesis of drugs intended for treating conditions such as cancer, diabetes, and cardiovascular diseases. nbinno.com The adaptability of its functional groups makes it a key component for constructing more complex pharmaceutical compounds.

A significant application of this compound is its role as a starting material in the synthesis of nonionic radiographic contrast agents. nbinno.comchemicalbook.compharmaffiliates.comarveelabs.com These agents are critical for enhancing the visibility of internal body structures during medical imaging procedures like computed tomography (CT) scans. Specifically, 5-HIPA is used to synthesize compounds such as N,N'-Bis(2,3-dihydroxypropyl)-5-[(N-(2-hydroxyethyl)carbamoyl)methoxy]-2,4,6-triiodoisophthalamide, a molecule related to the commercial contrast agent Ioversol. chemicalbook.compharmaffiliates.com The core structure of 5-HIPA provides the scaffold upon which the iodine atoms, responsible for X-ray attenuation, and the solubilizing side chains are attached.

The compound is recognized as a potential starting material or intermediate for drug substances in pharmaceutical development and manufacturing. pharmaffiliates.comresearchgate.net Its utility is noted in patents and research that describe processes for preparing various drugs and agrochemicals. google.comtrea.com The ability to produce high-purity 5-HIPA is essential for its application in the regulated environment of pharmaceutical manufacturing. researchgate.net

While detailed studies on the intrinsic biological activities of this compound are limited, its derivatives and analogs have been explored for their therapeutic properties. ontosight.ai Isophthalic acid derivatives, in general, have been investigated for potential antibacterial, antifungal, and antioxidant activities. ontosight.aicabidigitallibrary.orgtamiu.edu

A notable example involves the use of this compound as a ligand in the synthesis of a silver-based metal-organic framework (MOF). chemicalbook.comresearchgate.net This resulting framework, [Ag2(O-IPA)(H2O)·(H3O)], demonstrated significant and long-lasting antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. researchgate.net The activity is attributed to the slow release of silver ions from the framework, which can disrupt bacterial cell membranes. researchgate.net

Table 1: Antibacterial Activity of a Silver-Based MOF Synthesized with this compound

| Target Bacteria | Type | Minimal Inhibitory Concentration (MIC) (ppm) |

|---|---|---|

| Escherichia coli | Gram-negative | 5-10 |

| Staphylococcus aureus | Gram-positive | 10-15 |

Data sourced from a study on silver carboxylate metal-organic frameworks. researchgate.net

Research and manufacturing data indicate that this compound is utilized as an intermediate in the production of bronchodilator agents. arveelabs.com These drugs are essential for managing respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) by relaxing the airway smooth muscle to increase airflow to the lungs. nih.gov

Molecular Interactions and Biological Activities

The biological and biomedical relevance of this compound is primarily derived from the molecular interactions of the complex derivatives synthesized from it.

Radiographic Contrast: In nonionic contrast agents, the 5-HIPA core acts as a scaffold for tri-iodination. The resulting molecule's biological activity is its ability to absorb X-rays, creating contrast in medical imaging. The hydrophilic side chains, attached via the original functional groups of 5-HIPA, ensure solubility in the bloodstream and subsequent excretion.

Antibacterial Action: In the case of silver-based MOFs, the 5-HIPA ligand helps construct a stable, three-dimensional framework that serves as a reservoir for silver ions. researchgate.net The biological activity stems from the molecular interaction between the released Ag+ ions and the bacterial cell, where the ions can deactivate essential enzymes and compromise the integrity of the cell membrane, leading to cell death. researchgate.net

Nanoparticle Functionalization: The phenolic hydroxyl group of 5-HIPA can be functionalized, for example, through a ring-opening reaction with allyl glycidyl (B131873) ether. nih.gov This modification creates a ligand that can be used to coat metal oxide nanoparticles for biomedical applications such as MRI contrast agents. nih.govissp.ac.ru The molecular interaction here is the binding of the carboxylate groups to the nanoparticle surface, while the tailored side chains provide hydrophilicity and stability in biological media. nih.gov

Polymer Synthesis: The compound is also used as a building block for specialty aromatic polymers, where its functional groups allow it to be incorporated into polymer chains, influencing the final material's properties. richmanchemical.com

Interaction with Biological Molecules

This compound's structure, featuring a benzene ring with two carboxylic acid groups and a hydroxyl group, provides multiple points for interaction with biological molecules. ontosight.ai The hydroxyl and carboxylic acid groups are capable of forming hydrogen bonds, which are crucial for the specific recognition and binding to biomolecules. rsc.org

A notable area of research has been the interaction of this compound-containing complexes with proteins. For instance, a cocrystal of 3-((4-(3-isocyanobenzyl) piperazine-1-yl) methyl) benzonitrile (B105546) with this compound has been shown to bind strongly to human serum albumin (HSA). tandfonline.com This binding, with an association constant (Ka) of 5.8 ± 0.7 × 105 M−1, induced minor changes in the secondary and tertiary structure of the protein. tandfonline.com Significantly, this interaction was found to prevent the formation of worm-like protofibrils of HSA, suggesting a potential therapeutic application in preventing protein aggregation-related diseases. tandfonline.com

Furthermore, the catabolism of this compound has been studied in soil bacteria. These microorganisms are capable of hydroxylating this compound to 4,5-dihydroxyisophthalate, which is then decarboxylated to protocatechuate. microbiologyresearch.org This metabolic pathway highlights the compound's interaction with bacterial enzyme systems. microbiologyresearch.org

Pharmacokinetic and Pharmacodynamic Profiles (Predicted)

While specific, detailed studies on the predicted pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic profiles of this compound are limited, its chemical structure offers some insights. The presence of the hydroxyl and carboxylic acid groups is expected to influence its interactions with biological systems. ontosight.ai For instance, dendrimers synthesized using 5-hydroxy-isophthalic acid dimethyl esters have been studied, and their biological activity was found to be influenced by their size and conformation, which in turn would affect their pharmacokinetic properties. acs.org The hydrophilic nature imparted by the carboxylic acid and hydroxyl groups would likely affect its absorption and distribution in the body. Further computational and in vivo studies are necessary to establish a definitive profile.

Proteomics Research Applications

This compound is recognized as a useful biochemical for proteomics research. richmanchemical.comscbt.comthermofisher.com Its utility in this field stems from its ability to act as a building block or a ligand in systems designed to study protein structure and function. For example, its application as a component in the synthesis of dendrimers for creating bioconjugates demonstrates its role in developing tools for proteomics. acs.org These larger molecules can then be used to probe protein interactions and cellular functions.

Cytotoxicity Studies of this compound Complexes (e.g., against cancer cell lines)

Complexes of this compound with various metal ions have demonstrated significant cytotoxic activity against several cancer cell lines. A copper(II) complex incorporating this compound and neocuproine (B1678164), [Cu(H2IPA)(NC)(Cl)]⋅H2O, showed dose-dependent cytotoxicity against acute myeloid leukemia (THP-1), colorectal (SW480), and prostate (PC-3) cancer cell lines. bohrium.comresearchgate.net The IC50 values, which represent the concentration required to inhibit the growth of 50% of the cells, were determined for this complex. researchgate.netnih.gov Similarly, a cobalt(II) complex with this compound and neocuproine also exhibited inhibitory effects on the same cancer cell lines. nih.gov These studies suggest that the metal complexes, rather than the ligand alone, are the primary drivers of the cytotoxic effects, inducing apoptosis in the cancer cells. bohrium.comresearchgate.net

| Complex | THP-1 (Acute Myeloid Leukemia) | SW480 (Colorectal Cancer) | PC-3 (Prostate Cancer) | Reference |

|---|---|---|---|---|

| [Cu(H2IPA)(NC)(Cl)]⋅H2O | >100 | 43.6 | 95.1 | researchgate.net |

| [Co₂(μ-HIPA)(NC)₂(H₂O)₃(NO₃)]·(NO₃)(C₂H₅OH) | >100 | 43.6 | 95.1 | nih.gov |

DNA and Protein Binding Studies of Complexes

The interaction of this compound-based metal complexes with DNA and proteins is a key area of investigation for understanding their mechanism of action. Molecular docking studies have been performed to predict the binding interactions of these complexes with biomolecular targets. bohrium.comresearchgate.net A copper(II) complex of this compound and neocuproine was found to have the highest binding affinity towards the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a protein often implicated in cancer. bohrium.com

Furthermore, zinc(II) and manganese(II) complexes based on this compound and imidazole (B134444) derivatives have been synthesized and their interactions with calf thymus DNA (CT-DNA) were studied using various spectroscopic techniques. ccspublishing.org.cn These studies revealed that the complexes interact with CT-DNA primarily through electrostatic or groove binding modes. ccspublishing.org.cn Dicopper complexes with ligands derived from this compound have also been shown to bind to DNA, with the binding affinity enhanced by the presence of a phenanthrene (B1679779) unit. rsc.org

DNA Cleavage Mechanisms (e.g., hydroxyl radical involvement)

Complexes of this compound are not only capable of binding to DNA but also of cleaving it. The mechanism of DNA cleavage often involves the generation of reactive oxygen species (ROS). For instance, dicopper complexes can activate hydrogen peroxide to form a μ-1,1-hydroperoxodicopper(II) complex, which is an active species in DNA cleavage. rsc.org These complexes can convert supercoiled plasmid DNA into its linear form, indicating double-strand breaks. rsc.orgnih.gov The efficiency of this cleavage is often correlated with the DNA binding affinity of the complex. rsc.org While the exact role of hydroxyl radicals is a common consideration in such metal-mediated DNA cleavage, the specific mechanisms for this compound complexes are part of ongoing research.

Molecular Recognition Studies (e.g., cytosine sensing)

A derivative of this compound has been ingeniously utilized in the development of a chemosensor for the selective detection of cytosine, one of the fundamental bases in DNA. A pyrene-appended this compound derivative (PIA) was designed to exhibit a "turn-on" fluorescence response upon binding to cytosine in an aqueous medium at neutral pH. rsc.orgrsc.org This selective recognition is achieved through intermolecular hydrogen bonding between the carboxylic acid groups of the PIA and cytosine. rsc.org The chemosensor was able to detect cytosine with a low detection limit of 32 nM and was successfully used for the quantification of cytosine in human cancer cells. rsc.orgresearchgate.net This research demonstrates the potential of modifying this compound to create highly specific molecular recognition tools for biological applications. rsc.org

Advanced Characterization and Computational Studies of 5 Hydroxyisophthalic Acid

Spectroscopic and Diffraction Techniques

The comprehensive characterization of 5-Hydroxyisophthalic acid (5-HIPA) and its derivatives, particularly in the context of coordination polymers, metal-organic frameworks (MOFs), and cocrystals, relies heavily on a suite of advanced spectroscopic and diffraction methods. These techniques provide fundamental insights into crystal structure, material composition, functional group interactions, and electronic properties.

Single-Crystal X-ray Diffraction (SCXRD) for Structural Elucidation of Complexes and Cocrystals

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. For this compound, this technique has been indispensable in elucidating the intricate structures of its numerous metal complexes and cocrystals. By analyzing the diffraction pattern of a single crystal, researchers can determine bond lengths, bond angles, coordination geometries of metal centers, and the nature of intermolecular interactions such as hydrogen bonding and π-π stacking. rsc.orgresearchgate.net

In coordination polymers, 5-HIPA demonstrates remarkable versatility as a ligand, capable of adopting various coordination modes. tandfonline.com SCXRD studies have revealed that the carboxylate groups and the phenolic hydroxyl group can all participate in binding to metal ions. For instance, in a series of metal-organic polymers, 5-HIPA was shown to form a 1D zig-zag chain with Zn(II) and 2,2'-bipyridine, a 2D double-layer framework with Ni(II) and 4,4'-bipyridine (B149096), and a 3D network where the hydroxyl group's oxygen atom participates in constructing the framework. rsc.org Similarly, analysis of a copper(II) complex, [Cu(H₂IPA)(NC)(Cl)]⋅H₂O, showed the Cu(II) ion in a distorted square pyramidal geometry. bohrium.comresearchgate.net

SCXRD is also crucial for characterizing cocrystals. Studies on cocrystals of praziquantel (B144689) with this compound revealed a structure with layers composed of 5-HIPA molecules connected by extensive O-H···O hydrogen bonds between both carboxylic and hydroxyl groups. acs.orgnih.gov Another example is a cocrystal with 18-crown-6 (B118740), where the structure is stabilized by a network of strong hydrogen bonds. nih.gov This detailed structural information is foundational for understanding the properties and potential applications of these materials.

Table 1: Selected Crystallographic Data from SCXRD Studies of this compound Complexes and Cocrystals

| Compound | Crystal System | Space Group | Key Structural Features | Reference(s) |

| {[Zn(hip)(2,2′-bipy)]·2H₂O}n | Monoclinic | C2/c | 1D zig-zag chain structure with strong π-π interactions. | rsc.org |

| {[Ni(hip)(4,4′-bipy)(H₂O)]·DMF·2H₂O}n | Triclinic | P-1 | 2D double-layer square framework with (4⁴)-sql topology. | rsc.org |

| [Cu(H₂IPA)(NC)(Cl)]⋅H₂O | Monoclinic | P2₁/n | Distorted square pyramidal geometry around the Cu(II) ion. | bohrium.comresearchgate.net |

| (PZQ)·(5HIP)·(MeCN) | Triclinic | P-1 | Layers of 5-HIPA molecules connected by O-H···O hydrogen bonds, forming a hexagonal arrangement. | acs.orgnih.gov |

| (18-crown-6)·6(5-HIPA)·10(H₂O) | Triclinic | P-1 | Supramolecular assembly held together by extensive hydrogen bonds involving all components. | nih.gov |

| [Pb₃(5-hipa)₂]n·4H₂O | Triclinic | P-1 | 3D network formed through intermolecular hydrogen bonds, with four- and three-coordinated Pb(II) centers. | scientific.net |

Powder X-ray Diffraction (PXRD) for Material Characterization

Powder X-ray Diffraction (PXRD) is a complementary and essential technique used for the characterization of bulk crystalline materials. While SCXRD provides the detailed structure from a single, often microscopic, crystal, PXRD is used to confirm that the bulk synthesized material is phase-pure and possesses the same crystalline structure. rsc.orgresearchgate.netulisboa.pt The experimental PXRD pattern of a synthesized powder is compared with a pattern simulated from the SCXRD data. A good match between the two patterns confirms the structural integrity and homogeneity of the bulk sample. researchgate.net

This technique is routinely employed in the study of 5-HIPA based materials, including MOFs and cocrystals. bohrium.comresearchgate.net For example, after synthesizing coordination polymers of 5-HIPA with transition metals, PXRD is used to ensure that the product is a single crystalline phase and not a mixture of different structures. rsc.orgacs.org It is also a valuable tool for studying solid-state interactions. The interaction between this compound and 4,4'-bipyridine was investigated using PXRD to analyze the solid precipitate formed, providing evidence for proton transfer between the acid and base. asianpubs.orgasianpubs.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying functional groups within a molecule and probing changes in bonding upon complexation or cocrystal formation. The FTIR spectrum of pure this compound exhibits characteristic absorption bands corresponding to its functional groups. thermofisher.com

Key vibrational bands for 5-HIPA include:

A very broad O-H stretching band for the carboxylic acid groups, typically in the range of 2500–3300 cm⁻¹. instanano.com

A sharp O-H stretching band for the phenolic hydroxyl group.

A strong C=O stretching band for the carboxylic acid, usually around 1700 cm⁻¹.

C-O stretching and O-H bending vibrations.

C-H stretching from the aromatic ring, typically above 3000 cm⁻¹. instanano.com

When 5-HIPA acts as a ligand in metal complexes, its FTIR spectrum undergoes significant changes that provide evidence of coordination. tandfonline.com The most notable change is the disappearance of the broad carboxylic O-H band, indicating deprotonation. rsc.orgresearchgate.net This is accompanied by the appearance of two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). The separation between these two bands (Δν = νₐₛ - νₛ) can give insight into the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging). tandfonline.combohrium.com Shifts in the phenolic O-H band can also indicate its involvement in coordination or hydrogen bonding. researchgate.net

Table 2: Typical FTIR Absorption Bands for this compound and its Complexes (cm⁻¹)

| Vibrational Mode | Free 5-HIPA (Approx. Range) | Coordinated 5-HIPA (Approx. Range) | Assignment | Reference(s) |

| ν(O-H) (Carboxylic Acid) | 2500-3300 (very broad) | Absent | Stretching of the carboxylic acid hydroxyl group | instanano.comoregonstate.edu |

| ν(C=O) (Carboxylic Acid) | ~1700 | Absent | Stretching of the carbonyl in the protonated carboxylic acid group | chemicalbook.comnist.gov |

| νₐₛ(COO⁻) | - | 1550-1610 | Asymmetric stretching of the deprotonated carboxylate group | tandfonline.combohrium.com |

| νₛ(COO⁻) | - | 1380-1440 | Symmetric stretching of the deprotonated carboxylate group | tandfonline.combohrium.com |

| ν(O-H) (Phenolic) | ~3300-3500 | Shifted/Broadened | Stretching of the phenolic hydroxyl group (may or may not be deprotonated) | tandfonline.comresearchgate.net |

UV-Visible Spectroscopy for Electronic States and Interactions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a substance, providing information about its electronic transitions. For this compound and its derivatives, this technique is used to study electronic states and interactions within the molecule and upon complex formation.

The spectrum of 5-HIPA itself is characterized by absorption bands in the UV region, which are attributed to π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl groups of the carboxylic acid moieties. researchgate.net When 5-HIPA is incorporated into coordination polymers, the UV-Vis spectrum can reveal new features. The original intraligand transition bands may shift in wavelength (either a bathochromic/red shift or hypsochromic/blue shift) due to coordination with a metal ion. researchgate.net Furthermore, new absorption bands may appear, often in the visible region, which can be assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, providing direct evidence of electronic interaction between the ligand and the metal center. bohrium.comresearchgate.net For instance, in a cobalt(II) coordination polymer, broad intense absorption peaks observed between 350-460 nm were ascribed to the π-π* or n-π* transitions of the aromatic rings. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation and Composition Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR are used to confirm the identity and purity of this compound and to analyze its derivatives and interactions. asianpubs.orgajol.info

The ¹H NMR spectrum of 5-HIPA in a suitable deuterated solvent (like DMSO-d₆) shows distinct signals for the different types of protons. Typically, one would observe:

A signal for the phenolic hydroxyl proton (-OH).

A signal for the two equivalent carboxylic acid protons (-COOH), which is often broad.

Two distinct signals for the aromatic protons, corresponding to the proton at the C2 position and the two equivalent protons at the C4 and C6 positions.

¹³C NMR spectroscopy provides complementary information, showing signals for each unique carbon atom in the molecule, including the carboxyl carbons, the hydroxyl-bearing carbon, and the other aromatic carbons.

NMR is also a powerful tool for studying interactions in solution. For example, the feasibility of cocrystal or salt formation between 5-HIPA and 4,4'-bipyridine was explored by monitoring the chemical shifts in their ¹H NMR spectra upon mixing, which indicated a proton transfer event. asianpubs.orgasianpubs.org In studies of metal-organic frameworks, NMR of the digested framework can be used to confirm the composition and the integrity of the organic linker after synthesis. rsc.org

Table 3: Representative NMR Data for this compound

| Nucleus | Type | Chemical Shift (ppm) Range | Multiplicity (Expected) | Assignment | Reference(s) |

| ¹H | Aromatic | 7.6-7.7 | d (doublet) | Protons at C4 and C6 positions | rsc.org |

| ¹H | Aromatic | 8.0-8.1 | t (triplet) | Proton at C2 position | rsc.org |

| ¹H | Carboxylic Acid | >13 | s (singlet, broad) | -COOH protons | rsc.org |

| ¹³C | Carboxylic Acid | ~167 | - | -COOH carbons | nih.gov |

| ¹³C | Aromatic (C-OH) | ~158 | - | Carbon attached to the hydroxyl group (C5) | nih.gov |

| ¹³C | Aromatic (C-H) | 122-123 | - | Carbons at C4 and C6 positions | nih.gov |

| ¹³C | Aromatic (C-H) | ~120 | - | Carbon at C2 position | nih.gov |

| ¹³C | Aromatic (C-COO) | ~133 | - | Carbons attached to the carboxyl groups (C1, C3) | nih.gov |

Note: Chemical shifts are highly dependent on the solvent and concentration. The values are approximate.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and gain insight into its structure through fragmentation analysis. chemicalbook.com

For this compound, which has a molecular weight of 182.13 g/mol , mass spectrometry would show a molecular ion peak (M⁺) at an m/z value of approximately 182. nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₈H₆O₅).

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentations for carboxylic acids include the loss of a hydroxyl radical (•OH), water (H₂O), or a carboxyl group (•COOH). For 5-HIPA, prominent fragment ions are often observed at m/z 165, corresponding to the loss of a hydroxyl group, and m/z 137, resulting from the loss of a carboxyl group. nih.gov This technique is also essential for confirming the identity of reaction products and intermediates in synthetic procedures involving 5-HIPA. acs.org

Thermal and Mechanical Characterization

Thermogravimetric Analysis (TGA) for Thermal Stability

For instance, a zinc-based metal-organic polymer, {Zn(hip)(2,2′-bipy)·2H₂O}n, where 'hip' represents this compound, demonstrates a two-step weight loss process. The initial weight loss, occurring between 90 and 172 °C, corresponds to the removal of both uncoordinated and coordinated water molecules. The subsequent and more significant weight loss, indicating the collapse of the framework, takes place in the temperature range of 345 to 445 °C. researchgate.net Similarly, a copper(II) complex containing this compound and neocuproine (B1678164) also shows good thermal stability as confirmed by TGA. bohrium.com

The thermal stability of polyesters containing pendant cinnamate (B1238496) groups, derived from this compound, has also been investigated. These polymers exhibit a single-step thermal degradation profile, with the onset of decomposition occurring between 326–341°C. This degradation is primarily associated with the decomposition of the pendant cinnamate groups. lew.ro In another study, the TGA trace of a metal-organic framework, STAM-17-OEt, which is synthesized from a derivative of this compound, shows the loss of water at approximately 125°C, with the dehydrated structure remaining stable up to around 300°C. core.ac.uk

The following table summarizes the thermal decomposition data for various compounds containing this compound or its derivatives.

| Compound/Polymer | Initial Decomposition Temperature (°C) | Final Decomposition Temperature (°C) | Key Observations |

| {Zn(hip)(2,2′-bipy)·2H₂O}n | 90 | 445 | Two-step loss: water molecules (90-172°C), framework collapse (345-445°C). researchgate.net |

| Polyesters with pendant cinnamate groups | 326 - 341 | - | Single-step degradation, attributed to pendant group decomposition. lew.ro |

| STAM-17-OEt | ~125 | >300 | Initial loss of water, followed by a stable dehydrated structure. core.ac.uk |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic States, Molecular Parameters, and Proton-Transfer Mechanisms

Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure, molecular parameters, and reactivity of this compound and its complexes. These calculations provide valuable insights that complement experimental findings.

DFT calculations have been used to validate experimental results from X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and UV-Visible spectroscopy for a copper(II) complex containing this compound and neocuproine. bohrium.com In a proton-transfer complex involving this compound (HIPA) and 3,3′-(piperazine-1,4-diylbis(methylene))dibenzonitrile (PBN), DFT calculations at the B3LYP-D3/6-311G(d,p) level of theory were used to obtain optimized molecular structures. researchgate.net The calculated bond lengths, bond angles, and dihedral angles showed good agreement with experimental XRD data. researchgate.net

Furthermore, DFT has been utilized to understand proton-transfer mechanisms. For the HIPA-PBN complex, analysis of the HOMO-LUMO energy gap and Mulliken atomic charges helped to elucidate the proton-transfer process. researchgate.netresearchgate.net DFT studies are also crucial in understanding the electronic properties that influence photocatalytic activity. For a proton-transfer complex of this compound, DFT calculations were used to validate the mechanism of dye adsorption and showed alterations in electronic properties upon adsorption, indicating a physical process. researchgate.net These theoretical studies are instrumental in predicting the chemical reactivity and potential applications of materials based on this compound. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions and Supramolecular Structures

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal, providing insights into the formation of supramolecular structures. This method has been applied to various compounds and complexes of this compound to understand the nature and contribution of different non-covalent interactions.

In a copper(II) complex incorporating this compound and neocuproine, Hirshfeld surface analysis was performed to investigate the prominent intermolecular interactions and their quantitative contributions to the crystal packing. bohrium.com Similarly, for cocrystals of 18-crown-6 with this compound, Hirshfeld surfaces derived from X-ray diffraction data revealed the types of molecular interactions and their relative contributions. dntb.gov.uanih.gov The analysis of fingerprint plots helps to locate and quantify hydrogen-bonding interactions. dntb.gov.ua